3-Bromo-5-chloro-thioanisole has the molecular formula C₇H₆BrClS. It is a derivative of thioanisole, characterized by the substitution of bromine at the 3-position and chlorine at the 5-position of the aromatic ring. This structural modification imparts unique chemical properties that are valuable in various scientific fields .
Reaction Type | Reagents Used |
---|---|
Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |
Reduction | Lithium aluminum hydride, sodium borohydride |
Substitution | Amines, thiols (in presence of a base) |
Research indicates that 3-Bromo-5-chloro-thioanisole may have significant biological activity. It can be utilized in studies involving enzyme inhibition and protein interactions. The presence of halogen substituents can influence its reactivity and binding affinity to biological targets, making it a useful compound in biochemical research .
The synthesis of 3-Bromo-5-chloro-thioanisole typically involves electrophilic aromatic substitution reactions. Thioanisole is treated with bromine and chlorine under controlled conditions to achieve selective substitution at the desired positions.
In industrial settings, large-scale bromination and chlorination processes are employed, optimized for high yield and purity. Catalysts and specific reaction conditions are often utilized to ensure efficient production .
3-Bromo-5-chloro-thioanisole has several applications:
Several compounds share structural similarities with 3-Bromo-5-chloro-thioanisole. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Bromo-5-chloro-anisole | Methoxy group instead of thioether | Lacks sulfur functionality |
3-Bromo-5-chloro-phenol | Hydroxyl group instead of thioether | Exhibits different reactivity due to -OH group |
3-Bromo-5-chloro-toluene | Methyl group instead of thioether | Different electronic properties due to methyl group |
The uniqueness of 3-Bromo-5-chloro-thioanisole lies in its combination of both bromine and chlorine substituents on the aromatic ring along with a thioether group. This specific arrangement imparts distinct chemical properties that enhance its utility in research and industrial applications .